Prorenoate potassium
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Overview
Description
- Prorenoate potassium, also known by its developmental code name SC-23992, is a synthetic steroidal antimineralocorticoid.
- Although it was never marketed, this compound shares structural similarities with spironolactone, a well-known antihypertensive medication .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Prorenoate potassium are not widely documented in the literature.
- Industrial production methods remain undisclosed due to its limited development .
Chemical Reactions Analysis
- Reactions involving Prorenoate potassium are not extensively studied or reported.
- Common reagents and conditions for its transformations remain elusive.
- Major products resulting from its reactions are not well-documented.
Scientific Research Applications
- Despite its lack of commercial availability, Prorenoate potassium has potential applications in various fields:
Immunology: Investigating its effects on immune responses.
Endocrinology and Metabolism: Exploring its impact on hormonal regulation.
Other Areas:
Mechanism of Action
- Prorenoate potassium likely exerts its effects through mineralocorticoid receptor (MR) antagonism.
- By blocking MRs, it interferes with the action of aldosterone, a hormone involved in sodium and water balance.
- The exact molecular targets and pathways influenced by this compound require further investigation.
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are scarce due to its limited development.
- No specific list of similar compounds is readily available in the literature.
Properties
CAS No. |
49847-97-4 |
---|---|
Molecular Formula |
C23H31KO4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
potassium;3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoate |
InChI |
InChI=1S/C23H32O4.K/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26;/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26);/q;+1/p-1/t14-,15+,16+,17+,20-,21-,22+,23-;/m1./s1 |
InChI Key |
NLSAMWIBIQWHTK-CZKUEYQYSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)[O-])O)C.[K+] |
SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+] |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
49848-01-3 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate potassium prorenoate prorenoate prorenoate potassium prorenoate potassium, calcium salt prorenoate potassium, monoammonium salt prorenoate potassium, monosodium salt prorenoate potassium, potassium salt prorenoate potassium, potassium salt, (6beta,7beta)-isomer SC 23992 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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